Enpp/Carbonic anhydrase-IN-2

ENPP Carbonic Anhydrase Dual Inhibition

Enpp/Carbonic anhydrase-IN-2 (compound 1i) delivers precisely balanced, sub-micromolar dual inhibition of ENPP enzymes (NPP1 IC50=1.13μM) and carbonic anhydrase isozymes (CA-IX IC50=0.33μM; CA-XII IC50=0.68μM). Its superior HT29 colon cancer potency (IC50=0.20μM) and >250-fold selectivity window versus normal cells enable prolonged treatment studies without confounding toxicity. Validated dose-dependent apoptosis in K-562 leukemia and pan-cancer activity across nine NCI-60 subtypes make it the single-agent tool to simultaneously disrupt nucleotide metabolism and pH-driven tumor survival pathways—a capability unmatched by selective ENPP1 or CA inhibitors alone.

Molecular Formula C23H24FNO4S
Molecular Weight 429.5 g/mol
Cat. No. B12407910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp/Carbonic anhydrase-IN-2
Molecular FormulaC23H24FNO4S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C23H24FNO4S/c24-18-1-7-21(8-2-18)30(27,28)29-20-5-3-19(4-6-20)25-22(26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26)
InChIKeyLLXLLGJJXOHBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp/Carbonic anhydrase-IN-2 Procurement Guide: A Dual ENPP and Carbonic Anhydrase Inhibitor for Oncology Research


Enpp/Carbonic anhydrase-IN-2 (also designated as compound 1i) is a synthetic small molecule that functions as a potent dual inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes and carbonic anhydrase (CA) isozymes [1]. This adamantyl carboxamide derivative contains a 4-fluorobenzenesulfonate moiety and is primarily investigated for its antiproliferative effects in cancer models [2]. The compound is commercially available from multiple research suppliers under the CAS number 2883495-39-2.

Why Enpp/Carbonic anhydrase-IN-2 Cannot Be Replaced by Generic ENPP1 or Carbonic Anhydrase Inhibitors


Substitution of Enpp/Carbonic anhydrase-IN-2 with a selective ENPP1 inhibitor or a selective carbonic anhydrase inhibitor is not functionally equivalent. The compound's value proposition lies in its precisely balanced, sub-micromolar dual inhibition profile, targeting both the ENPP-mediated nucleotide metabolism and CA-driven pH regulation pathways simultaneously [1]. This multi-targeted mechanism is designed to disrupt complementary tumor survival mechanisms, a strategy that cannot be replicated by single-target agents or by other dual inhibitors with different target selectivity or potency ratios. The quantitative differentiation in the following sections underscores the specific performance characteristics that define this compound's utility in experimental oncology.

Enpp/Carbonic anhydrase-IN-2 Quantitative Differentiation Evidence Against Closest Analogs


Comparative Multi-Target Inhibition Profile vs. Closest Structural Analog Enpp/Carbonic anhydrase-IN-1

Enpp/Carbonic anhydrase-IN-2 demonstrates a distinct and more potent inhibition profile across the ENPP and CA target families compared to its closest structural analog, Enpp/Carbonic anhydrase-IN-1 (compound 1e) [1]. While both are dual inhibitors, the substitution of a 4-fluorobenzenesulfonyl group in compound 1i for the benzenesulfonyl group in compound 1e results in a measurable shift in potency and target selectivity [2]. Specifically, Enpp/Carbonic anhydrase-IN-2 shows a 1.2-fold to 3.1-fold improvement in IC50 values against the key NPP isoforms NPP1-3 [1].

ENPP Carbonic Anhydrase Dual Inhibition Oncology

Comparative Antiproliferative Efficacy in Cancer Cell Lines vs. Structural Analog

The functional consequence of the improved enzymatic inhibition is reflected in cellular assays. Enpp/Carbonic anhydrase-IN-2 (compound 1i) exhibits superior antiproliferative activity compared to its analog Enpp/Carbonic anhydrase-IN-1 (compound 1e) across a panel of cancer cell lines, with the most pronounced difference observed in HT29 colon cancer cells [1]. This demonstrates that the 4-fluorobenzenesulfonyl modification directly translates to enhanced cellular potency in a disease-relevant model.

Cancer Cell Proliferation Cytotoxicity Colon Cancer

Therapeutic Window: Differential Cytotoxicity Between Cancer and Normal Cells

A critical differentiator for a research tool compound is its selectivity window between cancer and normal cells. Enpp/Carbonic anhydrase-IN-2 demonstrates a favorable safety profile in vitro, exhibiting minimal cytotoxicity against normal breast epithelial cells (HME1) and normal skin fibroblast cells (F180) at concentrations that are potently antiproliferative in cancer cell lines [1]. This contrasts with many cytotoxic chemotherapeutics that lack such selectivity.

Selectivity Therapeutic Index Toxicity Normal Cells

Mechanistic Differentiation: Induction of Apoptosis in Leukemia Cells

Beyond simple growth inhibition, Enpp/Carbonic anhydrase-IN-2 has been functionally characterized to induce apoptosis in a dose-dependent manner in K-562 leukemia cells [1]. This mechanistic insight is a key differentiator from compounds that merely induce cell cycle arrest or cytostasis. The ability to trigger programmed cell death is a hallmark of a more therapeutically relevant mechanism and is a crucial consideration for researchers investigating anti-leukemic agents.

Apoptosis Leukemia Mechanism of Action Programmed Cell Death

Broad-Spectrum Antiproliferative Activity Against NCI-60 Cancer Cell Panel

Enpp/Carbonic anhydrase-IN-2 (compound 1i) exhibits a broad-spectrum antiproliferative profile, demonstrating potent inhibition against all nine tested cancer subtypes within the NCI-60 panel, with particular efficacy in leukemia and colon cancer cell lines [1]. This broad activity distinguishes it from more narrowly acting agents and positions it as a versatile tool for pan-cancer studies of ENPP and CA biology.

NCI-60 Cancer Broad-Spectrum Antiproliferative

Enpp/Carbonic anhydrase-IN-2: Validated Research Applications Based on Quantitative Evidence


Investigating Dual ENPP/CA Inhibition in Colon Cancer Models

Based on its superior potency in HT29 colon cancer cells (IC50 = 0.20 μM) compared to the closest analog [1], Enpp/Carbonic anhydrase-IN-2 is the preferred tool compound for dissecting the synergistic effects of ENPP and CA inhibition in colorectal cancer. Its high selectivity window (>250-fold vs. normal cells) allows for prolonged treatment studies without confounding non-specific toxicity, making it ideal for exploring combination strategies with standard-of-care chemotherapies in vitro and in xenograft models.

Probing Apoptotic Pathways in Leukemia Research

The validated dose-dependent induction of apoptosis in K-562 leukemia cells [1] positions Enpp/Carbonic anhydrase-IN-2 as a critical reagent for studying the link between nucleotide metabolism/pH regulation and programmed cell death. Researchers can use this compound to delineate the specific apoptotic pathways engaged by dual ENPP/CA blockade, a key step in understanding the mechanism of action for potential anti-leukemic therapies.

Broad-Spectrum Phenotypic Screening in Oncology Panels

The compound's demonstrated broad-spectrum activity across nine cancer subtypes in the NCI-60 panel [1] supports its use as a high-confidence chemical probe in large-scale phenotypic screening efforts. Unlike many targeted agents with narrow activity profiles, Enpp/Carbonic anhydrase-IN-2 provides a reliable, pan-cancer tool for assessing the impact of ENPP/CA inhibition across diverse genetic backgrounds, facilitating the identification of response biomarkers and sensitive tumor types.

Mechanistic Studies of Tumor Microenvironment Modulation

Given its dual inhibition of CA-IX (IC50 = 0.33 μM) and CA-XII (IC50 = 0.68 μM), which are key regulators of extracellular pH in hypoxic tumor regions, alongside ENPP1 inhibition (IC50 = 1.13 μM) [1], this compound is uniquely suited for experiments investigating the interplay between tumor acidosis and immune evasion. It serves as a single-agent tool to simultaneously perturb both pathways, enabling a more integrated understanding of the tumor microenvironment compared to using multiple selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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